

# Dclk1-IN-5 versus DCLK1-IN-1 selectivity and potency

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## Compound of Interest

Compound Name: Dclk1-IN-5

Cat. No.: B12372424

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## DCLK1-IN-1: A Comparative Guide for Researchers

This guide provides a detailed comparison of the selective DCLK1 inhibitor, DCLK1-IN-1, with other known inhibitors of Doublecortin-like kinase 1 (DCLK1). The information is intended for researchers, scientists, and drug development professionals, presenting objective data from various experimental assays to facilitate informed decisions on the selection of chemical probes for DCLK1 research.

### Introduction to DCLK1 Inhibition

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a significant role in neuronal migration, microtubule regulation, and has emerged as a promising therapeutic target in several cancers, including pancreatic, colorectal, and renal cell carcinoma.<sup>[1][2][3]</sup> Its involvement in tumor growth, cancer stem cell maintenance, and metastasis has spurred the development of small molecule inhibitors to probe its function and evaluate its therapeutic potential.<sup>[3][4]</sup> This guide focuses on DCLK1-IN-1, a potent and selective chemical probe for DCLK1, and compares its performance with other less selective, multi-targeted inhibitors like XMD8-92 and LRRK2-IN-1.

### Potency and Selectivity Comparison

The efficacy of a chemical probe is defined by its potency towards the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the available quantitative data for DCLK1-IN-1 and other relevant inhibitors.

Table 1: In Vitro Potency of DCLK1 Inhibitors

Compound	DCLK1 IC <sub>50</sub> (Binding Assay)	DCLK1 IC <sub>50</sub> (Kinase Assay)	DCLK2 IC <sub>50</sub> (Binding Assay)	DCLK2 IC <sub>50</sub> (Kinase Assay)	Cellular DCLK1 Engagement (NanoBRET) IC <sub>50</sub>
DCLK1-IN-1	9.5 nM[5][6]	57.2 nM[7][5][6]	31 nM[7][5][6]	103 nM[7][5]	279 nM (HCT116 cells)[7][8]
XMD8-92	161 nM	-	-	-	-
LRRK2-IN-1	-	186 nM[7]	-	-	-

IC<sub>50</sub> values represent the half-maximal inhibitory concentration. "-": Data not available in the provided search results.

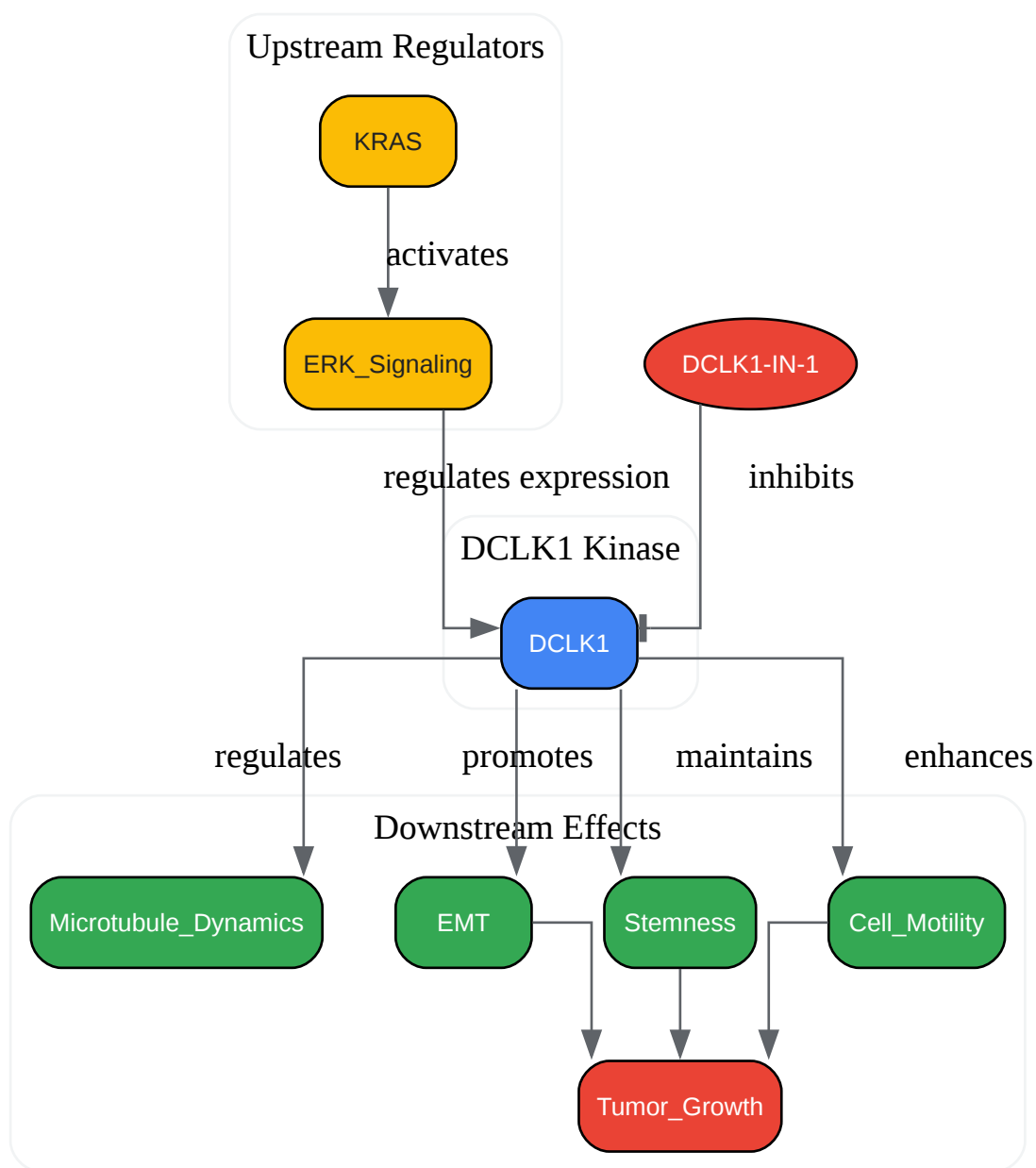
Table 2: Kinase Selectivity Profile of DCLK1-IN-1

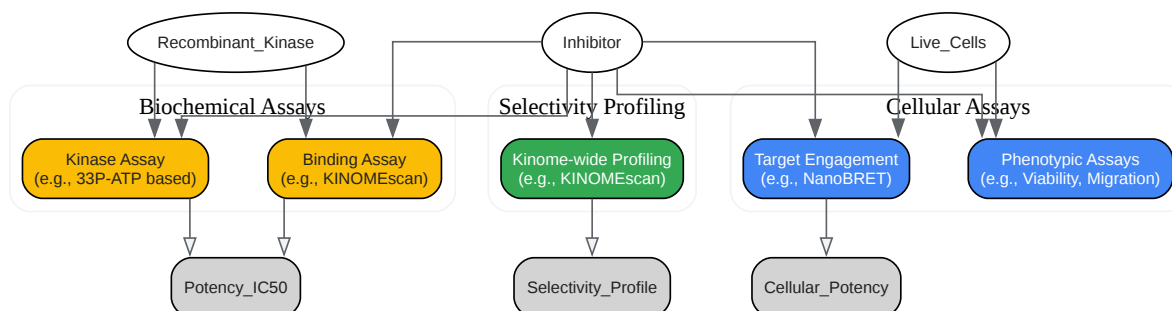
Kinase	Percent Inhibition at 1 $\mu$ M DCLK1-IN-1
DCLK1	>90%
DCLK2	>90%
ERK5	Weakly inhibited[7]
LRRK2	No significant activity[7]
ACK	No significant activity
BRD4	No significant activity

Data from KINOMEScan profiling against a panel of 489 human kinases.[8] DCLK1-IN-1 exclusively inhibited DCLK1 and DCLK2 to below 10% of the control signal at a concentration of 1  $\mu$ M.[8]

## Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it's crucial to visualize the DCLK1 signaling pathway and the experimental workflows used to characterize them.





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- To cite this document: BenchChem. [Dclk1-IN-5 versus DCLK1-IN-1 selectivity and potency]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-and-potency\]](https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-and-potency)

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